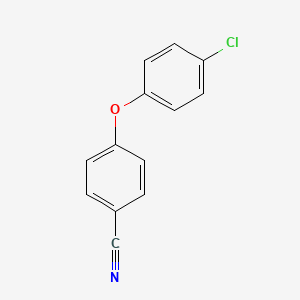

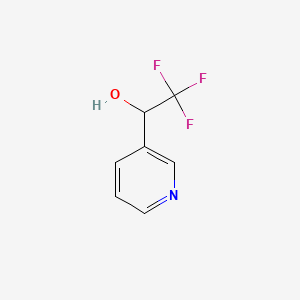

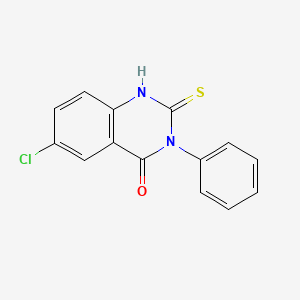

6-氯-3-苯基-2-硫代-2,3-二氢-4(1H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives involves the condensation of different substituted benzoxazinones with various reagents such as trimethoprim, pyrimethamine, and lamotrigine . The structural elucidation of these compounds is typically confirmed through elemental analysis and spectral methods including IR, 1H NMR, and mass spectrometry . The synthesis process aims to introduce specific substituents that can enhance the desired biological activities of the compounds.

Molecular Structure Analysis

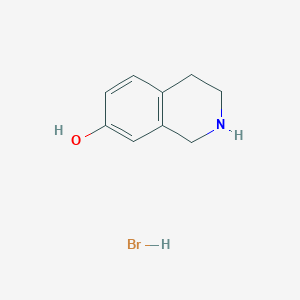

The molecular structure of quinazolinone derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a quinazolinone moiety. The presence of substituents like chloro, bromo, and phenyl groups at specific positions on the quinazolinone ring is crucial for the biological activity of these compounds. The key pharmacophoric element identified in one study is a 6-membered ring that replaces the "virtual ring" formed by a hydrogen bond in related compounds .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives is influenced by the substituents present on the core structure. For instance, the introduction of a lipophilic aromatic group at position 1 enhances pharmacological properties, while steric restriction and modification of the side-chain nucleophilicity do not significantly affect the in vitro and in vivo activity . The reactivity of these compounds is essential for their interaction with biological targets, leading to their diverse pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. Although the provided papers do not detail these properties, they are typically assessed during the drug development process to optimize the compounds' therapeutic potential and safety profile.

科学研究应用

抗菌和抗真菌活性

6-氯-3-苯基-2-硫代-2,3-二氢-4(1H)-喹唑啉酮衍生物已被合成并评估其抗菌活性。研究表明,这些化合物对细菌和真菌都表现出优异的生长抑制作用。相关化合物类呋喃噻唑并吡啶并喹唑啉酮的合成显示出显着的抗菌功效,强调了喹唑啉酮衍生物在开发新的抗菌剂中的潜力 (Abu‐Hashem,2018)。

抗炎和镇痛活性

喹唑啉酮衍生物也因其潜在的抗炎和镇痛特性而被研究。一项关于新型 2,3-二取代喹唑啉酮的研究证明了有希望的抗炎活性,表明这些化合物在治疗炎症相关疾病中的治疗潜力 (Mahmoud 等人,2012)。此外,由 3-(3-甲氧基苯基)-2-硫代-2,3-二氢-1H-喹唑啉-4-酮合成的化合物在体外显示出显着的镇痛活性,突出了它们作为疼痛管理解决方案的潜力 (Osarodion,2023)。

抗癌活性

对新型硫代-喹唑啉并[3,4-a]喹唑啉酮的合成和细胞毒性的研究表明,这些化合物在淋巴母细胞白血病 (MOLT-4) 和乳腺腺癌 (MCF-7) 细胞系中表现出显着的细胞毒性作用。这表明喹唑啉酮衍生物可能是抗癌药物开发的有效候选者,指出了它们在肿瘤学研究中的相关性 (Mohammadhosseini 等人,2017)。

缓蚀

除了生物医学应用之外,还研究了喹唑啉酮化合物(如 6-氯-3-苯基-2-硫代-2,3-二氢喹唑啉-4(1H)-酮)在硫酸介质中对低碳钢的缓蚀性能。这些化合物已证明在抑制腐蚀方面有效,表明它们在工业应用中提高金属耐用性的效用 (Hashim 等人,2012)。

属性

IUPAC Name |

6-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFAKLISLYPZTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409721 |

Source

|

| Record name | FA-0604 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |

CAS RN |

84772-27-0 |

Source

|

| Record name | FA-0604 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

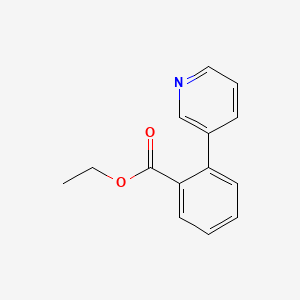

![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)